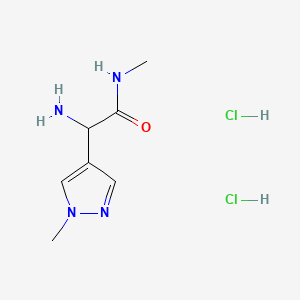
2-amino-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)acetamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)acetamide dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)acetamide dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Amination: The starting material, 1-methyl-1H-pyrazol-4-amine, undergoes amination to introduce the amino group.
Reduction: The intermediate product is then subjected to reduction reactions to achieve the desired functional groups.
Esterification: Esterification reactions are performed to introduce ester groups, which are later converted to the desired amide.
Protection and Deprotection: Protective groups are used to prevent unwanted reactions during the synthesis, followed by deprotection steps to obtain the final product.
Condensation: The final step involves the condensation of the intermediate with appropriate reagents to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-amino-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or pyrazole nitrogen atoms.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and appropriate solvents.
Condensation: Aldehydes, ketones, and other carbonyl-containing compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
科学的研究の応用
2-amino-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)acetamide dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in biological assays to study enzyme interactions and cellular processes.
作用機序
The mechanism of action of 2-amino-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)acetamide dihydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-aminopyrazole: A similar compound with an amino group at the 3-position of the pyrazole ring.
4-aminopyrazole: A compound with an amino group at the 4-position of the pyrazole ring.
5-aminopyrazole: A compound with an amino group at the 5-position of the pyrazole ring.
Uniqueness
2-amino-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)acetamide dihydrochloride is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other pyrazole derivatives may not be suitable.
特性
分子式 |
C7H14Cl2N4O |
|---|---|
分子量 |
241.12 g/mol |
IUPAC名 |
2-amino-N-methyl-2-(1-methylpyrazol-4-yl)acetamide;dihydrochloride |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-9-7(12)6(8)5-3-10-11(2)4-5;;/h3-4,6H,8H2,1-2H3,(H,9,12);2*1H |
InChIキー |
KDWKTVJIJJKZJZ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C(C1=CN(N=C1)C)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride](/img/structure/B13590768.png)
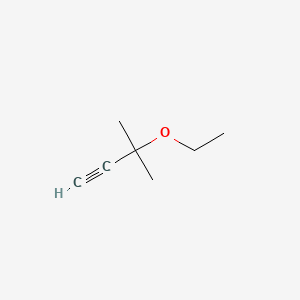
aminehydrochloride](/img/structure/B13590779.png)
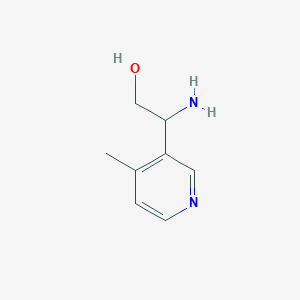
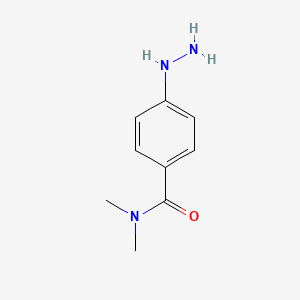
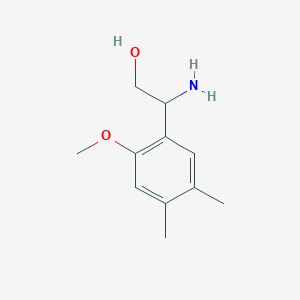
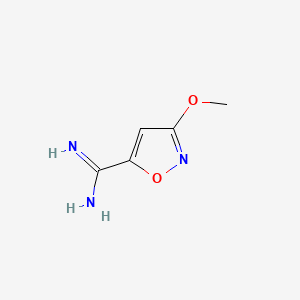
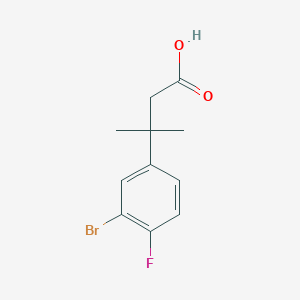
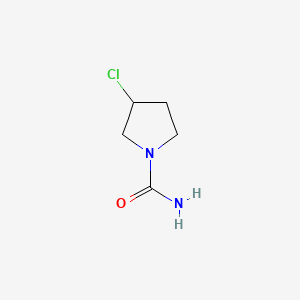
![Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13590819.png)
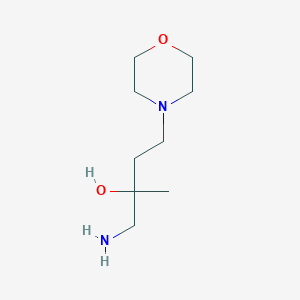
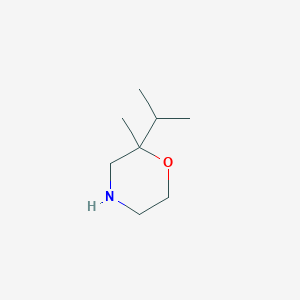

![O-[(2-phenylphenyl)methyl]hydroxylamine](/img/structure/B13590840.png)
